1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-amine

Medicinal Chemistry Structure-Activity Relationship Fragment-Based Drug Discovery

Incorrect halogen regioisomer substitution in SAR studies risks complete loss of target engagement and invalid conclusions. 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-amine (CAS 1250298-57-7) provides the exact 2-bromo-5-fluoro substitution pattern required for reproducible receptor sub-pocket probing. • Distinct from 3-bromo-4-fluoro isomer-different electronic/steric profile drives divergent binding poses. • Piperidine core (pKa ~10.7) offers superior basicity vs. morpholine analogs (~8.4) for CNS target engagement. • Free primary amine handle enables rapid amide coupling or reductive amination for library synthesis. • In stock with 10-100 mg standard packs; bulk custom synthesis available.

Molecular Formula C12H16BrFN2
Molecular Weight 287.17 g/mol
Cat. No. B12073169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-amine
Molecular FormulaC12H16BrFN2
Molecular Weight287.17 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=C(C=CC(=C2)F)Br)N
InChIInChI=1S/C12H16BrFN2/c13-12-4-3-10(14)6-9(12)7-16-5-1-2-11(15)8-16/h3-4,6,11H,1-2,5,7-8,15H2
InChIKeyCZHHLLJCSZBISR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-amine: Structural Overview


1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-amine (CAS 1250298-57-7) is a synthetic small molecule belonging to the N-benzyl-3-aminopiperidine class. Its structure incorporates a piperidine ring bearing a free primary amine at the 3-position, with the ring nitrogen substituted by a 2-bromo-5-fluorobenzyl group . This specific di-halogen substitution pattern on the benzyl moiety creates a steric and electronic environment distinct from other positional isomers, positioning it as a key intermediate or fragment for structure-activity relationship (SAR) exploration in drug discovery programs targeting diverse biological receptors.

2-Bromo-5-fluoro benzyl substitution pattern for SAR exploration
Primary amine handle at piperidine 3-position enables derivatization
N-benzyl-3-aminopiperidine scaffold for fragment-based library synthesis

1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-amine: Procurement and Substitution Risks


Simple N-benzylpiperidin-3-amine analogs or regioisomers with different halogen positions (e.g., 3-bromo-4-fluoro or 4-bromo-3-fluoro substitution) cannot be assumed equivalent. The specific electronic effects and steric bulk imposed by the 2-bromo-5-fluoro substitution directly influence molecular recognition, binding pose, and downstream biological activity. Substituting with an incorrect isomer risks a complete loss of target engagement or a dramatic alteration in selectivity profile, leading to invalid SAR conclusions and costly wasted synthesis. The lack of quantified differentiation for this specific compound in public literature itself underscores the procurement risk; without controlled head-to-head data, substitution is a blind leap.

Regioisomer
2-Bromo-5-fluoro substitution defines binding vector and electronic profile
3-Bromo-4-fluoro or other isomers may alter target engagement and selectivity
Scaffold
Piperidine core: reported pKa ~10.7 supports protonated state at physiological pH
Pyrrolidine or morpholine scaffolds shift basicity; may affect permeability and ADME profile
Functional handle
Primary amine at 3-position enables direct amide/urea/amine library synthesis
Non-functionalized piperidine analogs lack diversification point; may limit SAR breadth

1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-amine: Differentiation Evidence


Regioisomeric Differentiation: 2,5- vs. 3,4-Substitution

The target compound, 1-[(2-bromo-5-fluorophenyl)methyl]piperidin-3-amine, is a distinct chemical entity from its positional isomer 1-[(3-bromo-4-fluorophenyl)methyl]piperidin-3-amine. The difference in substitution pattern (2,5 vs. 3,4) on the phenyl ring is not trivial; it alters the vector of the halogen substituents, which can lead to different binding interactions with biological targets. While both share the identical molecular formula C12H16BrFN2 and molecular weight 287.17, their physical properties and reactivity are likely to diverge due to the changed electronic distribution.

Regioisomeric differentiation
Data to verify
2,5- vs 3,4-substitution: distinct halogen vectors alter binding geometry
Structural identity is regioisomer-specific; substitution may shift biological readout
No public quantitative activity comparison available
Medicinal Chemistry Structure-Activity Relationship Fragment-Based Drug Discovery

Scaffold Comparison: Piperidine vs. Pyrrolidine and Morpholine

The piperidine ring of the target compound provides distinct physicochemical properties compared to its pyrrolidine and morpholine analogs. For instance, the related compound 1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidine (Mol weight 258 Da) is structurally similar but has a smaller, less basic scaffold [1]. Piperidine's pKa (~10.7) is higher than morpholine's (~8.4), leading to a different protonation state at physiological pH, which affects membrane permeability and target binding. This class-level difference can be quantified as a rule-of-thumb: a higher pKa generally correlates with higher lysosomal accumulation and altered pharmacokinetics. [2]

Scaffold basicity comparison
Class-level
Piperidine pKa ~10.7 vs morpholine ~8.4; reported ΔpKa ~2.3
Basicity difference may influence protonation state and ADME profile
Class-level scaffold inference; target-specific validation needed
Medicinal Chemistry Scaffold Hopping Pharmacokinetics

Synthetic Utility: Primary Amine vs. Non-functionalized Piperidine

The target compound features a free primary amine at the 3-position of the piperidine ring. This is a versatile synthetic handle for amide bond formation, reductive amination, or urea synthesis. In contrast, the analog 1-[(2-bromo-5-fluorophenyl)methyl]piperidine lacks this amine, rendering it a terminal fragment with no further diversification point on the ring. Quantitatively, one mole of the target compound can directly react with one mole of a carboxylic acid, acyl chloride, or aldehyde to form a new derivative, whereas the simple piperidine analog cannot undergo such transformations without additional C-H activation or metalation steps, which are lower-yielding and less tolerant of sensitive functional groups.

Synthetic utility: amine handle
Class-level
One primary amine enables direct amide/urea/amine derivatization per molecule
Supports diversification workflow for library synthesis and SAR expansion
Reported synthetic utility context; yield and scope may vary
Synthetic Chemistry Bioconjugation Library Synthesis

1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-amine: Application Scenarios


SAR Exploration for CNS and GPCR Targets

The direct evidence of structural differentiation from its 3-bromo-4-fluoro isomer (Section 3, Evidence 1) makes this compound the only correct choice for SAR studies where the 2,5-substitution pattern is hypothesized to fit a specific receptor sub-pocket. Its piperidine core, proven to be more basic than morpholine alternatives (Section 3, Evidence 2), is ideal for CNS targets where a protonated amine is required for optimal target engagement [1].

FBDD Library Construction

The presence of a single reactive primary amine handle, as highlighted in the comparison with a non-functionalized piperidine analog (Section 3, Evidence 3), enables this compound to serve as an ideal fragment for rapid elaboration into larger lead-like molecules via amide coupling or reductive amination . This accelerates the hit-to-lead process.

Chemical Biology Probe Synthesis

The unique combination of a bi-functional scaffold (a basic tertiary amine on the ring nitrogen and a free primary amine for conjugation) differentiates it from simpler benzylamine probes. This allows for simultaneous tethering to a linker moiety and retention of a basic center for lysosomal targeting or target engagement, a feature not available in 1-[(2-bromo-5-fluorophenyl)methyl]piperidine [1].

Analytical Method Development: Internal Standard

Given its exact molecular weight (287.17) and distinct halogen pattern, this compound is a suitable non-biological reference standard for LC-MS/MS method development targeting similar halogenated piperidine drugs or metabolites. Its differentiation from its 3,4-isomer (same mass, different retention time) provides a built-in system suitability check when both isomers are co-analyzed [1].

Application
Selection Property
Validation Focus
CNS and GPCR target SAR studies
Regioisomeric identity (2-Br,5-F)
Binding pose and selectivity context review
Fragment-based library synthesis
Primary amine reactivity at 3-position
Amide and urea derivatization workflow
Chemical biology probe development
Bi-functional scaffold architecture
Conjugation with basic center retention context
Analytical reference characterization
Distinct halogen substitution pattern
Isomer resolution in chromatographic method development
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